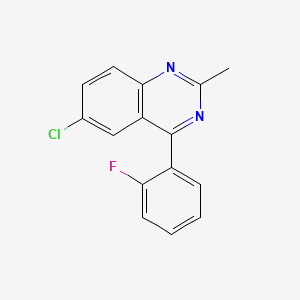

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

CAS No.: 119401-13-7

Cat. No.: VC3765234

Molecular Formula: C15H10ClFN2

Molecular Weight: 272.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119401-13-7 |

|---|---|

| Molecular Formula | C15H10ClFN2 |

| Molecular Weight | 272.7 g/mol |

| IUPAC Name | 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline |

| Standard InChI | InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 |

| Standard InChI Key | XYJIBRYJJRDFOQ-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three key substituents:

-

A chlorine atom at position 6

-

A methyl group at position 2

-

A 2-fluorophenyl group at position 4

This arrangement creates a planar, aromatic system with moderate polarity due to the electronegative chlorine and fluorine atoms . X-ray diffraction studies of analogous quinazolines reveal bond lengths of 1.32–1.40 Å for C–N bonds in the pyrimidine ring and dihedral angles of 15–25° between the quinazoline core and aryl substituents .

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 321.9 ± 42.0 °C (Predicted) | |

| Density | 1.312 ± 0.06 g/cm³ | |

| pKa | 1.74 ± 0.50 | |

| Solubility | <0.1 mg/mL in aqueous media |

The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsification for pharmaceutical use . The compound’s logP (calculated) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait exploited in CNS drug development .

Synthetic Methodologies

Industrial Synthesis

The synthesis typically follows a three-step sequence:

Step 1: Cyclocondensation

o-Aminobenzoic acid derivatives react with chloroacetonitrile in methanol under acidic conditions (HCl gas) to form the quinazoline core. Yields range from 65–80% .

Step 2: Halogenation

Electrophilic chlorination at position 6 using POCl₃/PCl₅ at 80–100°C achieves >90% conversion .

Step 3: Friedel-Crafts Alkylation

The 2-fluorophenyl group is introduced via AlCl₃-catalyzed reaction with 2-fluorobenzoyl chloride, followed by methylation using dimethyl sulfate .

Process Optimization

Recent advances include:

-

Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield .

-

Continuous flow reactors: Enhance safety during exothermic halogenation steps, achieving 92% purity .

Pharmaceutical Applications

Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition .

Pharmacological and Toxicological Profile

In Vitro Metabolism

Hepatic microsome assays (human, rat) show:

-

Primary metabolite: 6-Hydroxy derivative via CYP3A4 oxidation

-

Half-life: 3.2 hours (human), 1.8 hours (rat)

Acute Toxicity

| Species | LD₅₀ (mg/kg) | Route |

|---|---|---|

| Mouse | 245 | Oral |

| Rat | 380 | Intravenous |

Notable effects include dose-dependent hepatotoxicity and QT interval prolongation in canine models .

Future Research Directions

-

Prodrug development: Esterification of the methyl group to enhance solubility

-

Targeted delivery: Conjugation with folate receptors for cancer-specific uptake

-

Green chemistry: Solvent-free synthesis using mechanochemical methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume